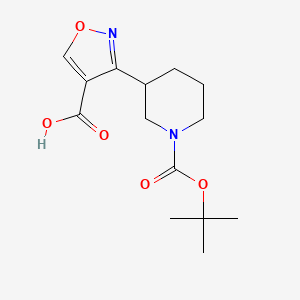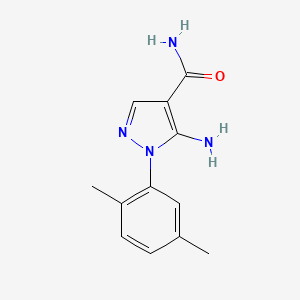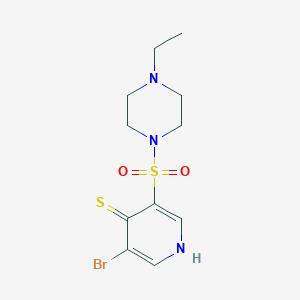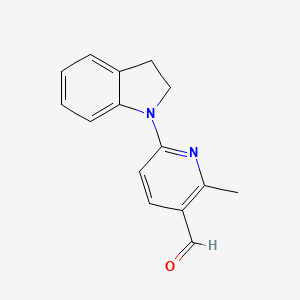
3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-4-carboxylic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an isoxazole ring, and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of Piperidine Ring: The piperidine ring is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of Isoxazole Ring: The isoxazole ring is introduced through a cyclization reaction involving appropriate precursors.
Protection with Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality on the piperidine ring. This step is crucial to prevent unwanted side reactions during subsequent steps.
Final Coupling: The final step involves coupling the piperidine and isoxazole rings to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the specific requirements of each reaction step.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents. Its ability to interact with biological molecules makes it a useful tool in biochemical research.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors on the cell surface, triggering signaling pathways that lead to cellular responses.
Proteins: The compound may interact with intracellular proteins, influencing various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound has a similar structure but with a benzoic acid moiety instead of an isoxazole ring.
1-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid: This compound features a pyrazole ring instead of an isoxazole ring.
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: This compound has a pyrazole ring and an acetic acid moiety.
Uniqueness
3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-4-carboxylic acid is unique due to the presence of both the piperidine and isoxazole rings, along with the Boc protecting group. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
1334491-82-5 |
|---|---|
Formule moléculaire |
C14H20N2O5 |
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-6-4-5-9(7-16)11-10(12(17)18)8-20-15-11/h8-9H,4-7H2,1-3H3,(H,17,18) |
Clé InChI |
XRMMKKJZGRQYTF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NOC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















